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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for conducting a cell invasion assay using

siRNA-mediated knockdown of ASAP1 to assess its role in cancer cell metastasis.

Introduction
ASAP1 (ArfGAP with SH3 domain, Ankyrin repeat and PH domain 1) is a multi-domain adaptor

protein that has been implicated in the regulation of cell motility, adhesion, and invasion.[1][2]

Elevated expression of ASAP1 is observed in various cancers and often correlates with poor

prognosis and increased metastatic potential.[1][3][4] As a key regulator of the actin

cytoskeleton and membrane trafficking, ASAP1 influences the formation of invasive structures

like invadopodia.[2][5][6] It participates in multiple signaling pathways that drive cancer

progression, including the Wnt/β-catenin and TGFβ pathways.[2][7] Consequently, targeting

ASAP1 presents a potential therapeutic strategy to inhibit tumor invasion and metastasis.[1][7]

This protocol details the use of a Transwell invasion assay, also known as a Boyden chamber

assay, to quantitatively measure the invasive capacity of cancer cells following the transient

knockdown of ASAP1 using small interfering RNA (siRNA).[3][8] The assay measures the
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ability of cells to degrade and penetrate a basement membrane extract (BME) matrix, such as

Matrigel, in response to a chemoattractant.[9][10][11]

Signaling Pathway and Experimental Workflow
ASAP1 Signaling in Cell Invasion
ASAP1 is a critical node in signaling pathways that control cell migration and invasion. It can be

activated by growth factors like EGF and PDGF.[2] One of the key pathways involves the

activation of Arf6, which in turn can disrupt E-cadherin-based cell-cell adhesion, a crucial step

in promoting invasion.[2][5] ASAP1 also interacts with and influences other signaling molecules

such as SMAD2/3 in the TGFβ pathway and components of the Wnt/β-catenin pathway, both of

which are central to the epithelial-mesenchymal transition (EMT) and metastasis.[2][7]
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Caption: ASAP1 signaling cascade promoting cell invasion.

Experimental Workflow Overview
The overall experimental process involves culturing the target cancer cells, transfecting them

with ASAP1-specific siRNA or a negative control, harvesting the cells post-transfection, and
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seeding them into Matrigel-coated Transwell inserts for the invasion assay. After an incubation

period, non-invaded cells are removed, and the invaded cells are fixed, stained, and quantified.

1. Cell Culture
Seed cells for transfection

2. siRNA Transfection
- ASAP1 siRNA

- Scrambled Control siRNA

3. Incubation
(24-48 hours for knockdown)

4. Cell Harvest & Counting
Trypsinize and count viable cells

5. Invasion Assay Setup
Seed cells in Matrigel-coated

Transwell inserts

6. Incubation
(24-48 hours for invasion)

7. Staining
- Remove non-invaded cells
- Fix and stain invaded cells

(e.g., Crystal Violet)

8. Quantification & Analysis
- Image and count cells
- Calculate % Invasion

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382329?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for the ASAP1 siRNA invasion assay.

Experimental Protocols
Materials and Reagents

Cell Lines: Human cancer cell line known to be invasive (e.g., HT-1080, MDA-MB-231, SGC-

7901).[3][12]

Culture Medium: Appropriate complete growth medium (e.g., DMEM, MEM) with 10% Fetal

Bovine Serum (FBS).[12]

siRNA:

ASAP1-specific siRNA duplexes (validated sequences).

Non-targeting (scrambled) control siRNA.

Transfection Reagent: Lipid-based transfection reagent (e.g., Lipofectamine).[3]

Transfection Medium: Serum-free medium (e.g., Opti-MEM).[13]

Transwell Inserts: 24-well format with 8.0 µm pore size polycarbonate membranes.[14]

Basement Membrane Matrix: Matrigel or similar BME.[14][15]

Reagents for Staining:

Phosphate-Buffered Saline (PBS)

Fixative: 4% Paraformaldehyde (PFA) or 100% Methanol.[3][9]

Stain: 0.1-0.5% Crystal Violet solution.[3]

Other: Cotton swabs, 24-well plates, standard cell culture equipment.

Protocol for siRNA Transfection (24-well plate format)
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Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will

result in 30-50% confluency at the time of transfection.[13]

Complex Preparation: For each well to be transfected:

Solution A: Dilute 20-50 nM (final concentration) of ASAP1 siRNA or control siRNA into 50

µL of serum-free medium.[3][13]

Solution B: Dilute the recommended amount of transfection reagent (e.g., 1.5-2 µL) into 50

µL of serum-free medium.[13]

Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-

20 minutes to allow complexes to form.[13][16]

Transfection: Replace the culture medium in the wells with fresh, complete growth medium.

Add the 100 µL siRNA-lipid complex dropwise to each well.

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 48 hours to allow for

protein knockdown. The optimal time should be determined empirically, often by Western

Blot analysis in a parallel experiment.

Protocol for Transwell Invasion Assay
Coating Inserts:

Thaw Matrigel on ice. Dilute it with cold, serum-free medium to a final concentration of

200-300 µg/mL.[14]

Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell

insert.[15]

Incubate at 37°C for at least 1-2 hours to allow the gel to solidify. Do not let the gel dry out.

[14][15]

Cell Preparation:

After the knockdown incubation period, harvest the transfected cells using trypsin.
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Resuspend the cells in serum-free medium and perform a viable cell count.

Cell Seeding:

Carefully remove any remaining liquid from the rehydrated Matrigel.

In the lower chamber of the 24-well plate, add 600 µL of complete medium containing 10%

FBS as a chemoattractant.[15]

Seed 2.5 x 10⁴ to 5 x 10⁴ cells in 100-200 µL of serum-free medium into the upper

chamber of the Matrigel-coated insert.[3][15]

Incubation: Incubate the plate at 37°C in a CO2 incubator for 24 to 48 hours. The duration

should be optimized based on the cell type's invasive potential.[15]

Fixation and Staining:

After incubation, carefully remove the inserts from the plate.

Use a cotton swab to gently remove the non-invaded cells and Matrigel from the upper

surface of the membrane.[9][15]

Fix the invaded cells on the lower surface by immersing the insert in a fixative (e.g., 100%

methanol or 4% PFA) for 10-20 minutes.[3][15]

Wash the inserts gently with PBS.

Stain the cells by immersing the insert in Crystal Violet solution for 10-15 minutes.[15][17]

Wash the inserts thoroughly with water to remove excess stain and allow them to air dry

completely.[15]

Data Acquisition and Analysis
Imaging: Place the dried insert membrane onto a microscope slide. Capture images from at

least 4-5 representative fields of view per membrane using a light microscope (e.g., at 10x

magnification).[9][15]
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Quantification:

Manual Counting: Count the number of stained, invaded cells in each captured image.

Calculate the average number of cells per field.[9]

Elution Method: Alternatively, destain the membrane by incubating the insert in 400 µL of

33% acetic acid for 10 minutes with shaking.[12] Transfer the eluent to a 96-well plate and

measure the absorbance at 590 nm using a plate reader.[12] A standard curve can be

generated to correlate absorbance with cell number.[12]

Data Presentation: Calculate the percentage of invasion relative to the control.

Percent Invasion (%) = (Mean number of invaded cells in test group / Mean number of

invaded cells in control group) x 100

Present the data as a bar graph showing the mean ± standard deviation from at least

three independent experiments.

Data Presentation
The following table provides representative parameters and potential outcomes for an invasion

assay following ASAP1 knockdown. Actual results will vary depending on the cell line and

specific experimental conditions.
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Parameter
Control (Scrambled
siRNA)

ASAP1 Knockdown
(siRNA)

Notes

siRNA Concentration 20-50 nM 20-50 nM

Optimize for each cell

line to ensure

knockdown without

toxicity.[18]

Transfection Time 24-48 hours 24-48 hours

Confirm knockdown

efficiency via Western

Blot or qPCR.

Cells Seeded/Insert 5 x 10⁴ cells 5 x 10⁴ cells

Ensure equal

numbers of viable

cells are seeded.

Invasion Time 24-48 hours 24-48 hours

Should be consistent

across all

experimental groups.

[15]

Avg. Invaded

Cells/Field
150 ± 25 60 ± 15

Example data; expect

a significant decrease

upon ASAP1

knockdown.[3]

Invasion (%) vs

Control
100% ~40%

Calculated as (ASAP1

siRNA / Control

siRNA) * 100.

Conclusion
The Transwell invasion assay is a robust method for assessing the functional consequences of

gene knockdown on the invasive potential of cancer cells.[10] Silencing of ASAP1 is expected

to significantly reduce the ability of cancer cells to degrade and migrate through an extracellular

matrix barrier, thereby confirming its role as a key promoter of tumor cell invasion.[1][3] This

protocol provides a comprehensive framework for researchers to investigate ASAP1 as a

therapeutic target for metastatic cancers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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